10-epi-gamma-Eudesmol
Overview
Description
Synthesis Analysis
The synthesis of 10-epi-gamma-Eudesmol has been accomplished through various synthetic routes starting from natural precursors. For example, an efficient stereocontrolled synthesis of derivatives such as (−)-10-epi-5β,11-dihydroxyeudesmane and (−)-4,10-epi-5β,11-dihydroxyeudesmane, via (−)-10-epi-γ-eudesmol, was achieved from (+)-dihydrocarvone. This synthesis highlighted the use of substrate-directable epoxidation and homogeneous hydrogenation to control the stereochemistry at specific carbon positions (Xiong et al., 1998). Additionally, a synthetic route to 4,5-seco-eudesman-type sesquiterpenes, including 10-epi variants from (+)-dihydrocarvone, was developed to provide an economic method for synthesizing these compounds (Fang et al., 2005).
Scientific Research Applications
Natural Product Isolation : Itokawa, Morita, and Watanabe (1987) isolated 10-epi-gamma-Eudesmol from Alpinia japonica, highlighting its significance in the study of natural products (Itokawa, Morita, & Watanabe, 1987).
Repellent Activity : Tabanca et al. (2013) demonstrated that 10-epi-gamma-Eudesmol, found in geranium oil, has significant repellent activity against the lone star tick, Amblyomma americanum (Tabanca et al., 2013).
Synthesis and Stereochemistry : Xiong et al. (1998) conducted an efficient synthesis of (-)-10-epi-5β,11-dihydroxyeudesmane and (-)-4,10-epi-5β,11-dihydroxyeudesmane, starting from (+)-dihydrocarvone, indicating the compound's importance in synthetic chemistry (Xiong et al., 1998).
Chemical Structure Elucidation : Barrero et al. (1997) identified new sesquiterpene glycosides, including 10-epi-gamma-Eudesmol β-D-fucopyranoside, in Phonus arborescens, showing the diversity of natural sesquiterpenes (Barrero et al., 1997).
Biological Applications : Moraes et al. (2012) explored the essential oils of Eugenia langsdorffii, identifying 10-epi-gamma-Eudesmol as a major constituent, with potential applications in acaricidal properties (Moraes et al., 2012).
Safety And Hazards
When handling 10-epi-gamma-Eudesmol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .
properties
IUPAC Name |
2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-epi-gamma-Eudesmol | |
CAS RN |
15051-81-7 | |
Record name | epi-Eudesmol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epi-eudesmol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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